MS1943 is a potent and selective Enhancer of zeste homolog 2 (EZH2) degrader. [, , , ] EZH2 is a histone methyltransferase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and development. [, , , ] In several types of cancers, EZH2 is overexpressed and contributes to tumor growth and progression. [, , , ] MS1943 functions as a PROteolysis TArgeting Chimera (PROTAC), a novel class of small molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. [, , , ]
MS1943 is a novel compound recognized as a selective degrader of the Enhancer of Zeste Homolog 2, a key protein in the Polycomb Repressive Complex 2, which plays a significant role in gene regulation and is implicated in various cancers. This compound has garnered attention for its potential therapeutic applications, particularly in treating triple-negative breast cancer and other malignancies characterized by elevated EZH2 levels. MS1943 exhibits high potency with an IC50 value of 120 nM against EZH2, demonstrating selectivity over other methyltransferases, including EZH1 .
MS1943 is classified as a selective protein degrader, specifically targeting EZH2. It falls within the broader category of small molecule inhibitors and degraders used in cancer therapy. Its mechanism involves promoting the degradation of EZH2, thus reducing its levels and activity within cancer cells .
The synthesis likely employs techniques such as:
These methods ensure that MS1943 maintains its desired pharmacological properties while minimizing off-target effects .
The molecular structure of MS1943 has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. It features specific functional groups that facilitate its interaction with the EZH2 protein.
MS1943 engages in specific chemical reactions that lead to the degradation of EZH2. These reactions typically involve:
The compound's mechanism involves competitive inhibition where it mimics substrate interactions, thereby disrupting normal enzymatic activity and promoting degradation instead .
The mechanism by which MS1943 exerts its effects involves several steps:
Research indicates that MS1943 effectively reduces EZH2 levels in various cancer cell lines over time, demonstrating its potential as an effective therapeutic agent against tumors reliant on this pathway .
MS1943 holds promise in various scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0